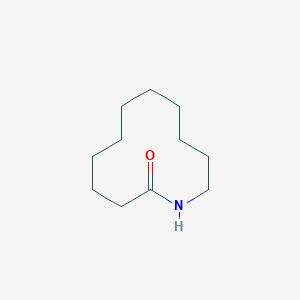![molecular formula C11H10O2S B073464 2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid CAS No. 1505-52-8](/img/structure/B73464.png)
2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives involves various substitution reactions, including bromination, nitration, and others, to introduce functional groups at specific positions on the benzo[b]thiophene ring. For example, bromination of 2,3-dibromobenzo[b]thiophen in chloroform or acetic acid leads to the formation of 2,3,6-tribromo-derivatives, while nitration gives a mixture of tribromo- and dinitrobenzo[b]thiophen derivatives. Similar reactions have been reported for the synthesis of other substituted benzo[b]thiophene derivatives, indicating a range of possible synthetic pathways for creating complex molecules based on the benzo[b]thiophene scaffold (Cooper, Ewing, Scrowston, & Westwood, 1970).
Molecular Structure Analysis
Molecular structure analysis of benzo[b]thiophene derivatives reveals various electronic and steric effects influencing their chemical behavior. Structural elucidation often relies on techniques such as NMR spectroscopy, providing insight into the arrangement of atoms within the molecule and the electronic environment surrounding different functional groups. The molecular structure, particularly the positioning of substituents on the benzo[b]thiophene ring, plays a crucial role in dictating the compound's reactivity and physical properties.
Chemical Reactions and Properties
Benzo[b]thiophene derivatives undergo a variety of chemical reactions, including electrophilic substitution, cyclization, and coupling reactions, leading to a wide array of products with diverse chemical structures and functionalities. These reactions are influenced by the nature of the substituents and the conditions under which the reactions are carried out. For example, nitration of 3-bromo-2-methylbenzo[b]thiophen results in the formation of nitrobenzo[b]thiophen derivatives, demonstrating the compound's reactivity towards electrophilic nitration agents (Cooper & Scrowston, 1972).
Scientific Research Applications
Chemical Synthesis and Biological Activities
2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid and its derivatives have been extensively explored in scientific research for their potential in chemical synthesis and biological activities. These compounds are intermediates in the synthesis of a wide range of heterocyclic compounds that exhibit various biological activities.
- Synthesis of Heterocyclic Compounds: A study highlighted the synthesis of esthers of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, investigating their physical and chemical properties, and assessing their acute toxicity. These compounds demonstrated low to practically non-toxic profiles, suggesting their safety for further application in medicinal chemistry (Salionov, 2015).
- Antitumor Evaluation: Novel synthesis strategies have led to the creation of polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antitumor activities across various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).
- Intramolecular Cyclization: Research on (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids has uncovered their ability to undergo cyclization to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. This process is critical for the development of novel organic compounds with potential pharmaceutical applications (Shipilovskikh et al., 2009).
Luminescence Sensitization and Supercapacitor Applications
- Luminescence Sensitization: Thiophenyl-derivatized nitrobenzoic acid ligands have been investigated for their ability to sensitize Eu(III) and Tb(III) luminescence. This research has implications for the development of new luminescent materials for various technological applications, including sensors and display technologies (Viswanathan & Bettencourt-Dias, 2006).
- Supercapacitor Applications: The electrochemical properties of poly orthoaminophenol (POAP) have been enhanced through the incorporation of derivatives of phenylglycine, leading to significantly improved specific capacitance values. This advancement is crucial for the development of high-performance supercapacitors, a key technology in energy storage and management (Kowsari et al., 2019).
Future Directions
The future directions for “2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid” and other thiophene derivatives could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry . They could also be used to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
2-(3-methyl-1-benzothiophen-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-8-4-2-3-5-9(8)14-10(7)6-11(12)13/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVMWBIORCNCNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381580 |
Source


|
| Record name | 2-(3-methylbenzo[b]thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid | |
CAS RN |
1505-52-8 |
Source


|
| Record name | 3-Methylbenzo[b]thiophene-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-methylbenzo[b]thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)


